4-(Pyrrolidin-1-ylmethyl)piperidine
Overview
Description
4-(Pyrrolidin-1-ylmethyl)piperidine is an organic compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and their role as building blocks in drug discovery . The compound’s structure allows it to interact with various biological targets, making it a valuable scaffold in the development of pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a variety of ways . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
A compound with a similar structure, piperine, has been reported to have low gastrointestinal absorption and is a substrate for p-glycoprotein .
Result of Action
Compounds with a pyrrolidine ring have been reported to have a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidine typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with a pyrrolidine derivative in the presence of a base . The reaction conditions often include solvents like ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can involve multi-component reactions that are catalyzed by ionic liquids. These methods are advantageous due to their high yields, short reaction times, and environmentally friendly conditions . For example, the use of N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate as a catalyst in ethanol under reflux conditions has been reported .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings act as nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are typically employed
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a piperidine ring.
Uniqueness
4-(Pyrrolidin-1-ylmethyl)piperidine is unique due to its dual nitrogen-containing rings, which provide a versatile scaffold for drug development. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCMCSHJONWGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588040 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683772-11-4 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 683772-11-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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